3-Cyclopropoxy-4-fluorobenzamide
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Overview
Description
3-Cyclopropoxy-4-fluorobenzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzamide core
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-4-fluorobenzoic acid with appropriate reagents to form the benzamide derivative. The reaction conditions typically include the use of coupling agents and solvents to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-4-fluorobenzamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-fluorobenzamide: This compound has a similar structure but with different positioning of the cyclopropoxy and fluorine groups.
3-Cyclopropyl-4-fluorobenzamide: Another structurally related compound with a cyclopropyl group instead of a cyclopropoxy group.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-fluorobenzamide |
InChI |
InChI=1S/C10H10FNO2/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13) |
InChI Key |
UNDNISLMCXXAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)N)F |
Origin of Product |
United States |
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